N-(4-oxocyclohexa-2,5-dien-1-ylidene)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-oxocyclohexa-2,5-dien-1-ylidene)methanesulfonamide is a chemical compound that belongs to the family of quinone imines. These compounds are known for their diverse biological activities and are used in various scientific research applications. The structure of this compound consists of a cyclohexadienone ring with a methanesulfonamide group attached to it.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxocyclohexa-2,5-dien-1-ylidene)methanesulfonamide typically involves the reaction of 4-aminophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions usually involve maintaining the temperature at around 0°C to 5°C to ensure the stability of the intermediate .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also helps in minimizing human error and ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-oxocyclohexa-2,5-dien-1-ylidene)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require the use of strong bases or acids to facilitate the replacement of the methanesulfonamide group.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant biological and industrial applications .
Wissenschaftliche Forschungsanwendungen
N-(4-oxocyclohexa-2,5-dien-1-ylidene)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other quinone derivatives.
Biology: Studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(4-oxocyclohexa-2,5-dien-1-ylidene)methanesulfonamide involves its interaction with cellular proteins and enzymes. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This can result in the disruption of cellular processes and induction of apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of topoisomerase enzymes and the activation of caspase pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
- N-(4-oxocyclohexa-2,5-dien-1-ylidene)acetamide
- N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides
Uniqueness
N-(4-oxocyclohexa-2,5-dien-1-ylidene)methanesulfonamide is unique due to its specific methanesulfonamide group, which imparts distinct chemical and biological properties. This compound exhibits higher stability and reactivity compared to its analogs, making it a valuable reagent in various chemical and biological applications .
Eigenschaften
CAS-Nummer |
73021-84-8 |
---|---|
Molekularformel |
C7H7NO3S |
Molekulargewicht |
185.20 g/mol |
IUPAC-Name |
N-(4-oxocyclohexa-2,5-dien-1-ylidene)methanesulfonamide |
InChI |
InChI=1S/C7H7NO3S/c1-12(10,11)8-6-2-4-7(9)5-3-6/h2-5H,1H3 |
InChI-Schlüssel |
NDLQEBVURWOHCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N=C1C=CC(=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.